Fmoc-Asn(Trt)-Gly-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H35N3O6/c44-36(43-40(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-35(38(47)41-25-37(45)46)42-39(48)49-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,41,47)(H,42,48)(H,43,44)(H,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOXWBJMZIUSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Strategic Role of the Trityl Group in Fmoc-Asn(Trt)-Gly-OH for Solid-Phase Peptide Synthesis

Abstract

The incorporation of asparagine (Asn) residues into synthetic peptides is a critical step frequently complicated by deleterious side reactions, primarily side-chain dehydration. This guide provides an in-depth analysis of the protective function of the triphenylmethyl (Trityl, Trt) group on the side-chain amide of asparagine, specifically within the context of the Fmoc-Asn(Trt)-Gly-OH dipeptide building block used in Solid-Phase Peptide Synthesis (SPPS). We will explore the underlying chemical mechanisms, provide field-proven experimental protocols, and present data-driven insights into how the Trt group ensures the chemical fidelity of the final peptide product.

The Fundamental Challenge: Asparagine Instability in SPPS

In the iterative process of Fmoc-based SPPS, the activation of an amino acid's C-terminal carboxyl group is a prerequisite for peptide bond formation. While effective for most amino acids, this activation step poses a significant risk for asparagine. When unprotected Fmoc-Asn-OH is activated, particularly with carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), a highly reactive O-acylisourea intermediate is formed[1].

This intermediate is susceptible to an intramolecular nucleophilic attack by the nitrogen atom of the primary amide in the asparagine side chain. This irreversible reaction results in the dehydration of the amide to form a β-cyanoalanine residue, leading to a corresponding mass loss of 18 Da in the final peptide[1][2]. This side product is often difficult to separate from the target peptide, compromising yield and purity[2].

Furthermore, unprotected Fmoc-Asn-OH exhibits notoriously poor solubility in standard SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which complicates handling and leads to inefficient reaction kinetics[1][3][4].

The Trityl Group: A Two-Fold Solution

The use of a protecting group on the asparagine side-chain amide is the most effective strategy to circumvent these issues. In Fmoc chemistry, the acid-labile Trityl (Trt) group is the preferred choice[3]. Its role is twofold: steric protection and solubility enhancement.

Mechanism of Steric Protection

The primary function of the Trt group is to provide steric hindrance. Its bulky, three-dimensional triphenylmethyl structure physically obstructs the side-chain amide nitrogen, preventing it from achieving the necessary conformation to attack the activated carboxyl group. This completely inhibits the dehydration pathway, ensuring the integrity of the asparagine residue throughout the coupling cycle.

Diagram 1: Dehydration Pathway of Unprotected Asparagine

Caption: Unprotected Asn activation leads to a reactive intermediate prone to dehydration.

Diagram 2: Steric Hindrance by the Trityl Group

Caption: The bulky Trt group sterically blocks the dehydration side reaction.

Enhanced Solubility

A significant practical advantage of Trt protection is the dramatically improved solubility of the amino acid derivative. Fmoc-Asn(Trt)-OH dissolves readily in all common SPPS solvents, whereas Fmoc-Asn-OH is only sparingly soluble[4][5]. This ensures a homogeneous reaction mixture, leading to more reliable and efficient coupling outcomes.

| Parameter | Fmoc-Asn-OH | Fmoc-Asn(Trt)-OH / this compound |

| Solubility in DMF/NMP | Very Poor[3] | Excellent[1][4][5] |

| Primary Side Reaction | Side-chain dehydration to β-cyanoalanine (-18 Da)[1][2] | None; dehydration is prevented[5] |

| Coupling Efficiency | Variable; can be slow and incomplete[2] | High and reliable with standard reagents[6] |

| Resulting Peptide Purity | Often compromised by deletion and side-product impurities[2] | Significantly higher purity[5][6] |

Table 1: Comparison of Unprotected vs. Trt-Protected Asparagine Derivatives in SPPS.

Application Protocol: Coupling this compound

The use of a pre-formed dipeptide like this compound is an effective strategy, particularly for sequences prone to aggregation or to simplify the synthesis process. The following protocol outlines a self-validating system for its incorporation on a 0.1 mmol scale.

Reagents and Setup

-

Resin: 0.1 mmol pre-swelled resin with a free N-terminal amine.

-

Dipeptide: this compound (3 equivalents, ~179 mg, 0.3 mmol).

-

Coupling Agent: HATU (2.9 equivalents, ~110 mg, 0.29 mmol).

-

Base: N,N-diisopropylethylamine (DIPEA) (6 equivalents, ~105 µL, 0.6 mmol).

-

Solvent: Anhydrous DMF.

-

Monitoring: Ninhydrin (Kaiser) test solution.

Causality: HATU is chosen as a highly efficient coupling reagent capable of overcoming the moderate steric hindrance of the Trt group[1]. A slight sub-stoichiometric amount relative to the dipeptide prevents excess reagent from capping the resin. DIPEA is a non-nucleophilic base essential for activating the HATU and maintaining a basic pH for the reaction[1].

Step-by-Step Methodology

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the N-terminal amine. Wash thoroughly with DMF (5-7 times).

-

Confirmation of Deprotection: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of free primary amines.

-

Activation of Dipeptide: In a separate vessel, dissolve this compound and HATU in ~2 mL of DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes. The solution may change color.

-

Coupling Reaction: Add the activated dipeptide solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring of Coupling: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates the reaction has gone to completion.

-

Troubleshooting (If Kaiser Test is Positive): If the test remains positive, indicating incomplete coupling, a "double coupling" is recommended. Drain the reaction vessel and repeat steps 3-5 with a fresh solution of activated dipeptide[1].

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next synthesis cycle.

SPPS Workflow Visualization

Diagram 3: SPPS Cycle for this compound Coupling

Caption: A standard SPPS workflow for the incorporation of the protected dipeptide.

Deprotection: Cleavage of the Trityl Group

The Trt group is designed for its acid lability, allowing for its clean removal during the final cleavage step, which simultaneously cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups (e.g., tBu, Boc, Pbf)[7].

-

Standard Cleavage Cocktail: A typical cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).

-

Role of Scavengers: The TIS is a critical scavenger. During acidolysis, the Trt group is released as a stable trityl carbocation (Trt⁺). This cation is highly electrophilic and can irreversibly alkylate sensitive residues like Tryptophan, Methionine, or Cysteine[8]. TIS effectively reduces this cation, preventing side reactions[8][9].

-

Reaction Time: Cleavage is generally complete within 1-3 hours at room temperature[4][5][6].

A Critical Exception: N-Terminal Asn(Trt) Residues

A well-documented phenomenon occurs when an Asn(Trt) residue is at the N-terminus of the peptide sequence. The deprotection of the Trt group becomes significantly slower[5][8]. This is attributed to the proximity of the protonated N-terminal amino group (-NH₃⁺), which electrostatically hinders the acid-catalyzed cleavage mechanism[8].

Protocol Modification: For peptides with an N-terminal Asn(Trt), the cleavage time in the TFA cocktail should be extended to at least 2-4 hours to ensure complete removal of the Trt group[4][5]. Incomplete deprotection results in a heterogeneous product that complicates purification[8].

Conclusion

The Trityl group plays an indispensable and multifaceted role in the successful synthesis of asparagine-containing peptides. By providing robust steric protection to the side-chain amide, it definitively prevents the formation of β-cyanoalanine impurities that otherwise plague syntheses using unprotected asparagine. Concurrently, it confers excellent solubility upon the Fmoc-amino acid derivative, streamlining the coupling process and enhancing reaction efficiency. The strategic use of Fmoc-Asn(Trt)-OH, or dipeptides thereof like this compound, is a cornerstone of modern peptide chemistry, enabling researchers to produce high-purity, complex peptides with greater confidence and yield.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Fmoc-Asn(Trt)-OH: A Key to High-Purity Peptide Synthesis.

- BenchChem. (2025). Technical Support Center: Asparagine Coupling in Fmoc Solid-Phase Peptide Synthesis. BenchChem.

- APPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- BenchChem. (2025). Technical Support Center: Minimizing Asparagine Racemization During Peptide Synthesis. BenchChem.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Gausepohl, H., et al. (1990). Asparagine coupling in Fmoc solid phase peptide synthesis. PubMed.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- BenchChem. (2025). Technical Support Center: Asparagine Side-Chain Deprotection. BenchChem.

- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Advanced ChemTech. (n.d.). Fmoc-Asn(Trt)-OH – Results in significantly purer peptides.

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Albericio, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Palasek, S. A., et al. (2016). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. John Wiley & Sons, Ltd.

- Sigma-Aldrich. (n.d.). Fmoc-Asn(Trt)-OH.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.

- de la Torre, B.G., et al. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital.CSIC.

- Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. nbinno.com [nbinno.com]

- 6. Fmoc-Asn(Trt)-OH = 97.0 132388-59-1 [sigmaaldrich.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to Fmoc-Asn(Trt)-Gly-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

This guide provides a comprehensive technical overview of Fmoc-Asn(Trt)-Gly-OH, a crucial dipeptide derivative for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, structural intricacies, and its strategic application in solid-phase peptide synthesis (SPPS), offering field-proven insights into its use.

Introduction to this compound

This compound is a key building block in the synthesis of complex peptides.[1] Its design incorporates protecting groups that are fundamental to the success of Fmoc-based solid-phase peptide synthesis, ensuring high purity and yield of the final peptide product.[1] This dipeptide is particularly valuable in the development of therapeutic peptides and proteins.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1260093-07-9 | [1][2][3] |

| Molecular Formula | C40H35N3O6 | [1][2][3] |

| Molecular Weight | 653.72 g/mol | [1][2][3] |

| Appearance | White solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 2°C - 8°C or -15°C | [2][4] |

Chemical Structure

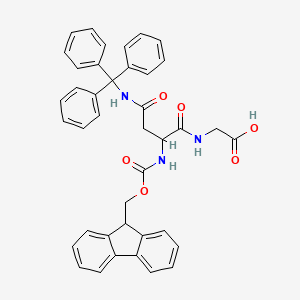

The chemical structure of this compound is fundamental to its function. The diagram below illustrates the spatial arrangement of its constituent parts: the N-terminal fluorenylmethoxycarbonyl (Fmoc) group, the asparagine residue with its side-chain protected by a trityl (Trt) group, and the C-terminal glycine residue.

Caption: Chemical structure of this compound.

The Role of Protecting Groups and Amino Acid Residues

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, serving as a temporary protecting group for the α-amino group of the growing peptide chain.[1][5] Its key advantage lies in its base-lability; it is stable to the acidic conditions used for side-chain deprotection and cleavage from the resin, but can be readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6]

The deprotection mechanism proceeds via a β-elimination reaction. A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate, which is then trapped by the amine to form a stable adduct.[6][7][8] This process regenerates the free amine on the peptide, ready for the next coupling step.

The side chain of asparagine contains a carboxamide group that is prone to dehydration during the activation step of peptide coupling, leading to the formation of nitrile or aspartimide derivatives.[9] This side reaction can significantly reduce the purity and yield of the desired peptide. The trityl (Trt) group, a bulky and acid-labile protecting group, is employed to shield the side-chain amide of asparagine, effectively preventing these undesirable side reactions.[9]

Furthermore, the Trt group enhances the solubility of the asparagine derivative in organic solvents commonly used in SPPS, such as DMF and N-methyl-2-pyrrolidone (NMP).[9][10][11][12] This improved solubility ensures more efficient and complete coupling reactions. The Trt group is stable to the mild basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the solid support.[9][11]

Peptide sequences containing asparagine, particularly the Asn-Gly motif, have a known propensity for aggregation.[13] This is primarily driven by a process called deamidation, where the asparagine side-chain amide can undergo a spontaneous reaction to form a succinimide intermediate, which then hydrolyzes to aspartic acid or isoaspartic acid.[13] This introduces a structural "kink" and a negative charge, promoting the formation of aggregates.[13] While the Trt group protects against side reactions during synthesis, aggregation can still be a concern during purification and handling of the final peptide. Asparagine-rich peptides also have a tendency to form β-turn structures, which can lead to faster self-assembly into oligomers and fibrillar aggregates.[14][15][16]

Strategies to mitigate aggregation include maintaining the peptide in a slightly acidic buffer (pH 4-6) and using stabilizing excipients like sugars or certain amino acids.[13]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable dipeptide for use in Fmoc-based SPPS. The use of a dipeptide can be advantageous in preventing the formation of diketopiperazine, a common side reaction that can occur with dipeptide sequences on the resin.

The following is a generalized workflow for the incorporation of this compound into a growing peptide chain on a solid support.

Caption: Generalized workflow for SPPS using this compound.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

-

Fmoc Deprotection: If the resin has an Fmoc-protected amine, treat it with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step.

-

Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.

-

Activation and Coupling:

-

Dissolve this compound (2-4 equivalents relative to resin loading) in DMF.

-

Add a coupling agent such as HBTU (2-4 equivalents) and a base like diisopropylethylamine (DIEA) (4-8 equivalents).

-

Allow the activation to proceed for a few minutes.

-

Add the activated dipeptide solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.

Analytical Characterization

The purity and identity of peptides synthesized using this compound are typically confirmed using a combination of analytical techniques:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude and purified peptide. A gradient of acetonitrile in water with 0.1% TFA is commonly used.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide, verifying the correct incorporation of the dipeptide and other amino acids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final peptide, although it is more commonly used for the characterization of the initial building block.

Conclusion

This compound is an indispensable tool in the arsenal of peptide chemists. Its well-thought-out design, incorporating the base-labile Fmoc group and the acid-labile Trt group, addresses key challenges associated with peptide synthesis, particularly the prevention of side reactions involving the asparagine side chain. A thorough understanding of its chemical properties, the function of its protecting groups, and potential issues like aggregation is paramount for its successful application in the synthesis of high-purity peptides for research and therapeutic development.

References

- The Role of Trityl Protection in Asparagine Peptide Synthesis. Vertex AI Search.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Total Synthesis.

- Asparagine Repeat Peptides: Aggregation Kinetics and Comparison with Glutamine Repeats | Biochemistry. ACS Publications.

- Asparagine Repeat Peptides: Aggregation Kinetics and Comparison with Glutamine Repeats. PubMed.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. NIH.

- Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube.

- Asparagine Repeat Peptides: Aggregation Kinetics and Comparison with Glutamine Repeats. | Semantic Scholar.

- This compound. Chem-Impex.

- Technical Support Center: Reducing Aggregation in Peptides with Asparagine Residues. Benchchem.

- Synthesis and disaggregation of asparagine repeat-containing peptides. PubMed.

- (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... ResearchGate.

- This compound | 1260093-07-9 | FF111342. Biosynth.

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Amino Acid Derivatives for Peptide Synthesis. Various Sources.

- Fmoc-Asn(Trt)-OH | C38H32N2O5 | CID 640248. PubChem - NIH.

- This compound. Advanced ChemTech.

- “Solid-phase peptide synthesis using N -trityl-amino acids.” Digital CSIC.

- This compound CAS#:. ChemicalBook.

- This compound | 1260093-07-9. Benchchem.

- This compound CAS#:. ChemicalBook.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. PubMed.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Fmoc-Asn(Trt)-OH [132388-59-1]. Aapptec Peptides.

- impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).

- Advances in Fmoc solid-phase peptide synthesis - PMC. NIH.

- Fmoc-D-Asn(Trt)-OH | Amino Acid Derivative. MedChemExpress.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

- Advances in Fmoc solid-phase peptide synthesis. ResearchGate.

- Fmoc-Gly-OH | C17H15NO4 | CID 93124. PubChem - NIH.

- Fmoc-Asn(Trt)-OH = 97.0 132388-59-1. Sigma-Aldrich.

- Fmoc-Asn(Trt)-OH [132388-59-1]. Aapptec Peptides.

- Fmoc-Asn(Trt)-OH = 97.0 132388-59-1. Sigma-Aldrich.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. This compound CAS#: [chemicalbook.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asparagine Repeat Peptides: Aggregation Kinetics and Comparison with Glutamine Repeats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

A Senior Application Scientist's Guide to Fmoc-Asn(Trt)-Gly-OH: Core Properties and Strategic Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic peptide development and complex biochemical research, the precision of peptide synthesis is paramount. The choice of building blocks dictates not only the efficiency of the synthesis but also the purity and yield of the final product. Fmoc-Asn(Trt)-Gly-OH is a specialized dipeptide derivative that serves as a cornerstone for introducing the critical Asparagine-Glycine (Asn-Gly) sequence in modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This guide provides an in-depth analysis of this compound, moving beyond basic data to explain the causal chemistry behind its design and application. We will explore the strategic roles of its constituent protecting groups, provide validated protocols for its use, and offer field-proven insights to empower researchers in overcoming common challenges associated with asparagine incorporation.

Core Molecular Profile

This compound is a white solid compound specifically designed for peptide synthesis.[1] Its fundamental properties are summarized below, providing the foundational data required for all experimental and developmental work.

| Property | Value | Source |

| Chemical Formula | C₄₀H₃₅N₃O₆ | [1][2] |

| Molecular Weight | 653.72 g/mol | [1][2] |

| CAS Number | 1260093-07-9 | [1][2] |

| Appearance | White Solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Synonym | Nα-Fmoc-Nγ-Trityl-L-asparaginylglycine | [1] |

| Storage | Store at 2°C - 8°C in a well-closed container | [2] |

The Strategic Importance of Protecting Groups

The efficacy of this compound stems directly from its dual-protection strategy. Understanding the function of the Nα-Fmoc and the side-chain Trityl groups is essential for appreciating its value in SPPS.

The Nα-Fmoc Group: The Temporary Shield

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the temporary protecting group for the α-amine of the asparagine residue.[1] Its primary role is to prevent self-polymerization and ensure that peptide bond formation occurs exclusively at the C-terminal glycine's carboxyl group. The key feature of the Fmoc group is its lability to basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] This orthogonal deprotection strategy allows the acid-labile side-chain protecting groups to remain intact throughout the chain elongation process.

The Asn(Trt) Side-Chain Protection: A Critical Solution

The incorporation of asparagine is a well-documented challenge in SPPS. The unprotected side-chain amide can undergo undesirable side reactions during the carboxyl activation step required for peptide coupling. The Trityl (Trt) group, a bulky and highly acid-labile protecting group, is employed to mitigate these issues decisively.

Causality Behind Trityl Protection:

-

Prevention of Dehydration: During activation with carbodiimide-based reagents, the unprotected asparagine side-chain can dehydrate to form a nitrile. This irreversible side reaction terminates the peptide chain and generates a difficult-to-remove impurity. The Trt group sterically and electronically shields the amide, preventing this dehydration pathway.[4][5]

-

Enhanced Solubility: Fmoc-Asn-OH has notoriously poor solubility in standard SPPS solvents like DMF.[4][5] The large, hydrophobic Trityl group dramatically improves the solubility of the derivative, ensuring efficient and complete coupling reactions.[4][5][6]

Caption: The protective role of the Trityl group on Asparagine.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is integrated into the standard Fmoc-SPPS workflow. This workflow is a cyclical process of deprotection, washing, coupling, and further washing to build a peptide sequence on a solid support (resin).[3]

Caption: The core cyclical workflow of Fmoc Solid-Phase Peptide Synthesis.

Detailed Experimental Protocol: Coupling Reaction

This protocol describes a self-validating system for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Reagents & Materials:

-

Peptide-resin with free amine (1.0 eq)

-

This compound (3.0 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Collidine (6.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Kaiser Test Kit (or other amine detection test)

Methodology:

-

Resin Preparation: Ensure the peptide-resin has undergone complete Fmoc deprotection and has been thoroughly washed with DMF to remove residual piperidine. Swell the resin in DMF for 20-30 minutes.

-

Activation Solution Preparation: In a separate vessel, dissolve this compound (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF.

-

Activation: Add DIPEA or Collidine (6.0 eq) to the activation solution. Allow the mixture to pre-activate for 1-2 minutes. Senior Scientist Insight: Pre-activation is crucial for forming the active ester, but prolonged pre-activation, especially with certain amino acids, can increase the risk of racemization.[7][8]

-

Coupling: Add the activated amino acid solution to the swelled peptide-resin. Agitate the mixture at room temperature.

-

Monitoring & Validation: After 45-60 minutes, take a small sample of resin beads, wash them thoroughly with DMF and then isopropanol, and perform a Kaiser test.

-

Negative Result (Beads remain colorless/yellow): The coupling is complete. Proceed to the washing step.

-

Positive Result (Beads turn deep blue): The coupling is incomplete. Allow the reaction to continue for another 30-60 minutes and re-test. If it remains positive, a second coupling (double coupling) may be required.

-

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin extensively with DMF (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection cycle.

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including the Trityl group from asparagine.[6]

The Cleavage Cocktail: A Multi-Component System

A strong acid is required, but it generates highly reactive carbocations (e.g., Trt⁺) that can modify sensitive amino acid residues. Therefore, a "cocktail" containing scavengers is essential.

-

Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes protecting groups.

-

Triisopropylsilane (TIPS): A highly effective scavenger that reduces the stable Trityl cation, preventing it from reattaching to residues like Tryptophan or Methionine.[3]

-

Water/Dithiothreitol (DDT)/Ethanedithiol (EDT): Additional scavengers that protect other sensitive functionalities.

Step-by-Step Global Deprotection Protocol

Reagents & Materials:

-

Dry peptide-resin

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIPS)

-

Cold diethyl ether

-

Centrifuge and lyophilizer

Methodology:

-

Preparation: Place the dry peptide-resin in a suitable reaction vessel.

-

Cleavage Reaction: Add the cold cleavage cocktail to the resin. Agitate the slurry at room temperature for 2-3 hours. Senior Scientist Insight: When an Asn(Trt) residue is at the N-terminus of the peptide, the deprotection can be slower; extending the cleavage time may be necessary to ensure complete removal.[4][6]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the peptide. Precipitate the crude peptide by adding it to a 10-fold volume of cold diethyl ether.

-

Isolation: Pellet the precipitated peptide via centrifugation. Decant the ether.

-

Purification: Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and organic impurities.

-

Final Product: Dry the crude peptide under vacuum. The peptide is now ready for purification by techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

References

-

Fmoc-Asn(Trt)-OH | C38H32N2O5. PubChem, National Institutes of Health. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information, NIH. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

-

Fmoc-Asn(Trt)-OH [132388-59-1]. Aapptec Peptides. [Link]

-

Fmoc-Asn(Trt)-OH [132388-59-1]. Aapptec Peptides. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc-Asn(Trt)-OH = 97.0 132388-59-1 [sigmaaldrich.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

The Lynchpin of Peptide Synthesis: An In-depth Technical Guide to the Solubility of Fmoc-Asn(Trt)-Gly-OH in Common SPPS Solvents

For researchers, chemists, and professionals in the field of drug development, the meticulous process of Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of their work. The success of synthesizing a target peptide with high purity and yield hinges on a multitude of factors, with the solubility of the protected amino acid building blocks being a critical, yet often underestimated, parameter. This technical guide delves into the core topic of the solubility of a particularly strategic dipeptide, Fmoc-Asn(Trt)-Gly-OH, in the common solvents utilized in SPPS. We will explore the underlying chemical principles, present practical solubility data, and provide a robust experimental protocol for solubility determination, all aimed at empowering scientists to navigate the challenges of peptide synthesis with greater confidence and success.

The Asparagine Challenge: A Confluence of Solubility and Side Reactions

Asparagine (Asn) is a frequently encountered residue in biologically active peptides. However, its incorporation into a growing peptide chain during Fmoc-based SPPS presents a dual challenge: poor solubility of the protected monomer and the propensity for debilitating side reactions.

The unprotected Fmoc-Asn-OH building block is notoriously difficult to dissolve in standard SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP)[1][2][3]. This poor solubility is a direct consequence of the primary amide in its side chain, which readily participates in strong intermolecular hydrogen bonding, leading to aggregation and the formation of a stable crystal lattice that resists solvation[4]. Incomplete dissolution during the coupling step can lead to failed or inefficient reactions, resulting in the undesired formation of deletion sequences in the final peptide product[4].

Furthermore, the asparagine side chain is susceptible to dehydration during the carboxyl activation step, particularly when using carbodiimide-based reagents. This leads to the formation of a β-cyano-alanine residue, an impurity that can be difficult to separate from the target peptide[5]. An even more prevalent issue arises when asparagine is followed by a glycine (Gly) residue. This -Asn-Gly- sequence is highly prone to aspartimide formation, a base-catalyzed intramolecular cyclization that results in a hard-to-separate impurity and can lead to racemization[6][7].

To circumvent these significant hurdles, the use of the side-chain protected dipeptide, this compound, has emerged as a highly effective and strategic solution.

The Trityl Advantage: Unlocking Solubility and Stability

The introduction of the bulky and hydrophobic trityl (Trt) group to the side-chain amide of asparagine is a pivotal modification that dramatically enhances the solubility of the building block[4][6].

Mechanism of Enhanced Solubility

The chemical rationale for the improved solubility of Fmoc-Asn(Trt)-OH, and by extension this compound, is rooted in the steric hindrance provided by the Trt group[4]. This large, three-dimensional moiety physically disrupts the intermolecular hydrogen bonding between the side-chain amides of neighboring molecules. By preventing this aggregation, the individual dipeptide molecules are more readily solvated by polar aprotic solvents like DMF and NMP, leading to significantly higher solubility[4][6]. This ensures a homogeneous reaction mixture, promoting efficient and complete coupling reactions[3].

The Dipeptide Strategy: Preventing Aspartimide Formation

Incorporating the Asn-Gly sequence as a pre-formed dipeptide unit is a key strategy to completely circumvent the formation of aspartimide[6]. By forming the peptide bond between the trityl-protected asparagine and glycine before its introduction into the peptide synthesizer, the susceptible linkage is protected, thereby eliminating this problematic side reaction.

Solubility Profile of this compound

While extensive quantitative solubility data for this compound across a wide range of solvents is not always readily available in peer-reviewed literature, a consistent picture of its excellent solubility emerges from technical data sheets and supplier information. The solubility of the closely related monomer, Fmoc-Asn(Trt)-OH, is often described as "readily soluble" in all standard peptide synthesis reagents[1][2]. One source indicates that Fmoc-Asn(Trt)-OH is "clearly soluble" at a concentration of 0.5 M in DMF[4]. This high solubility is a direct consequence of the trityl protecting group.

For practical purposes, the following table summarizes the generally accepted solubility characteristics of this compound in common SPPS solvents.

| Solvent | Abbreviation | Solubility Description | Typical Concentration for SPPS |

| N,N-Dimethylformamide | DMF | Readily Soluble | 0.2 - 0.5 M |

| N-Methyl-2-pyrrolidone | NMP | Readily Soluble | 0.2 - 0.5 M |

| Dichloromethane | DCM | Moderately Soluble | Lower concentrations |

| Dimethyl Sulfoxide | DMSO | Readily Soluble | Used for highly aggregated sequences |

Note: While DCM is a common solvent in SPPS, its lower polarity makes it a less effective solvent for protected amino acids and peptides compared to DMF and NMP.

Experimental Protocol for Solubility Determination

To provide a self-validating system for researchers, the following detailed protocol outlines a method for determining the solubility of this compound in a given SPPS solvent.

Materials

-

This compound

-

High-purity SPPS solvents (DMF, NMP, DCM)

-

Analytical balance (4-decimal place)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Calibrated micropipettes

-

Centrifuge

Step-by-Step Methodology

-

Preparation of Stock Solutions (if required for analytical quantification):

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration. This is for creating a calibration curve if using a concentration-based detection method.

-

-

Preparation of Saturated Solutions:

-

Add a pre-weighed excess amount of this compound to a clean, dry vial.

-

Add a known volume of the SPPS solvent to the vial.

-

Cap the vial tightly and agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place a small magnetic stir bar in the vial and stir the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to pellet the remaining solid.

-

-

Sampling of the Supernatant:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette, ensuring not to disturb the solid pellet.

-

-

Solubility Determination (Gravimetric Method):

-

Transfer the known volume of the supernatant to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the dipeptide.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

The mass of the dissolved dipeptide is the final weight of the vial minus the initial weight of the empty vial.

-

Calculate the solubility in g/L or mg/mL.

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Practical Implications and Conclusion

The superior solubility of this compound in standard SPPS solvents is not merely a matter of convenience; it is a critical factor that directly impacts the efficiency and success of peptide synthesis. By ensuring complete dissolution of the building block, researchers can:

-

Achieve higher coupling efficiencies: A homogeneous solution ensures that the activated amino acid is readily available to react with the N-terminus of the growing peptide chain.

-

Minimize the formation of deletion sequences: Incomplete dissolution is a primary cause of failed couplings, leading to truncated and impure peptide products[4].

-

Improve the reliability and automation of SPPS: The use of highly soluble building blocks is essential for the smooth operation of automated peptide synthesizers, preventing clogged lines and ensuring accurate reagent delivery.

-

Prevent problematic side reactions: The dipeptide approach effectively eliminates the risk of aspartimide formation at the vulnerable -Asn-Gly- junction.

References

-

Aapptec Peptides. (n.d.). Fmoc-Asn(Trt)-OH [132388-59-1]. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-Asn(Trt)-OH Solubility and Deprotection. [Link]

- Albericio, F., et al. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering.

-

CD Formulation. (n.d.). Solid-Phase Peptide Synthesis (SPPS) Technology. [Link]

- Galati, C., et al. (2023). Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Subiros-Funosas, R., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing.

-

National Center for Biotechnology Information. (n.d.). Fmoc-Asn(Trt)-OH. PubChem Compound Database. [Link]

- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

- De Vleeschouwer, M., et al. (2017). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation.

Sources

The Trityl Group: A Comprehensive Technical Guide to its Lability and Strategic Deprotection

For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the strategic use of protecting groups is paramount. Among these, the triphenylmethyl (trityl, Trt) group stands as a venerable tool, prized for its steric bulk and, most critically, its tunable acid lability.[1] This guide provides an in-depth exploration of the core principles governing the stability and cleavage of the trityl group, offering field-proven insights and detailed protocols to empower chemists in leveraging this versatile protecting group with precision and confidence.

The Dual Nature of the Trityl Group: Steric Shield and Latent Cation

The utility of the trityl group is rooted in its unique combination of steric and electronic properties. Comprising three phenyl rings attached to a central carbon, it is exceptionally bulky.[1] This steric hindrance allows for the regioselective protection of primary alcohols over their more hindered secondary and tertiary counterparts, a feature heavily exploited in carbohydrate chemistry.[2][3]

However, the true elegance of the trityl group lies in its electronic nature. Upon exposure to acidic conditions, the ether, amine, or thiol linkage is cleaved, liberating the protected functional group and generating the triphenylmethyl cation.[1][2] This carbocation is remarkably stable due to the extensive resonance delocalization of the positive charge across the ten aromatic carbons of the three phenyl rings.[1][4] This inherent stability of the leaving group is the fundamental driver of the trityl group's lability.

Mechanism of Acid-Catalyzed Deprotection

The deprotection of a trityl ether under acidic conditions is a classic example of an SN1-type cleavage. The reaction is initiated by the protonation of the ether oxygen by a Brønsted acid, which transforms the hydroxyl group into a better leaving group.[2] Subsequent heterolytic cleavage of the carbon-oxygen bond yields the deprotected alcohol and the highly stabilized trityl cation.[1][2] Lewis acids can also effect this cleavage by coordinating to the ether oxygen, similarly facilitating the C-O bond scission.[2]

The liberated trityl cation is a potent electrophile and can react with nucleophiles present in the reaction mixture. To prevent undesired side reactions with the product or other sensitive functionalities, nucleophilic scavengers such as water, thiols, or trialkylsilanes are often included in the deprotection cocktail.[5]

Caption: Mechanism of acid-catalyzed trityl ether deprotection.

Modulating Lability: The Art of Fine-Tuning Deprotection

A key advantage of the trityl group is that its lability can be rationally tuned by introducing substituents onto the phenyl rings. This allows for the development of orthogonal protection strategies, where different protecting groups can be selectively removed in the presence of others.[1]

Electronic Effects: The Methoxytrityl Series

The introduction of electron-donating groups, such as methoxy (-OCH₃) groups, at the para positions of the phenyl rings significantly increases the stability of the resulting trityl cation through resonance and inductive effects. This enhanced cation stability, in turn, makes the protecting group more labile (easier to remove) under acidic conditions.[1][6] This principle has given rise to a series of commonly used trityl derivatives with a graduated scale of acid sensitivity.

The relative order of acid lability is as follows: Trityl (Trt) < 4-Methoxytrityl (MMT) < 4,4'-Dimethoxytrityl (DMT) < 4,4',4"-Trimethoxytrityl (TMT) [6][7]

For instance, the mono-methoxy-trityl (MMT) group is cleaved approximately ten times faster than the standard trityl group.[2] In a classic study, a standard 5'-trityl-uridine required 48 hours for complete hydrolysis in 80% acetic acid, whereas the mono-methoxy-trityl (MMTr) analogue was fully deprotected in just 2 hours under the same conditions.[2] The dimethoxytrityl (DMT) group, being even more acid-labile, is extensively used in automated oligonucleotide synthesis, where rapid and efficient deprotection is crucial for high cycle yields.[1][8]

Conversely, electron-withdrawing groups on the phenyl rings decrease the stability of the trityl cation, rendering the protecting group more stable to acid.[9] This allows for the design of more robust trityl-based protecting groups when increased acid stability is required.

Steric and Solvent Effects

While electronic effects are the primary determinant of lability, steric factors and solvent choice also play a significant role. The bulky nature of the trityl group can influence the rate of deprotection by affecting the accessibility of the ether oxygen to the acid catalyst.

The choice of solvent can also impact the rate of detritylation. For example, in oligonucleotide synthesis, the presence of acetonitrile, a common washing solvent, can form a complex with the deblocking acid (e.g., dichloroacetic acid), reducing its effective concentration and slowing the rate of deprotection.[8] Therefore, thorough removal of such solvents prior to the deprotection step is critical for achieving complete and efficient cleavage.[8]

Quantitative Data Summary: A Comparative Overview of Deprotection Conditions

The selection of an appropriate deprotection strategy is contingent upon the substrate, the presence of other sensitive functional groups, and the desired reaction kinetics. The following table summarizes common acidic conditions for the cleavage of trityl ethers, providing a quantitative basis for experimental design.

| Protecting Group | Reagent(s) | Solvent(s) | Temperature | Typical Time | Yield (%) | Notes |

| Trityl (Trt) | Formic Acid (97+%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[10] |

| Trityl (Trt) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[10] |

| Trityl (Trt) | Acetic Acid (aq. 80%) | Water | Room Temp | 48 h | Variable | Slower, used for selective deprotection.[2] |

| MMT | Acetic Acid (aq. 80%) | Water | Room Temp | 2 h | High | Demonstrates increased lability over Trt.[2] |

| DMT | Dichloroacetic Acid (DCA) | Dichloromethane (DCM) | Room Temp | 1 - 3 min | >99 | Standard for oligonucleotide synthesis.[8][11] |

| Trityl (Trt) | Lithium Chloride (LiCl) | Methanol | Reflux | Overnight | Good-Excellent | A mild, inexpensive, non-acidic alternative.[12] |

Experimental Protocols: A Practical Guide to Deprotection

The following protocols provide detailed, step-by-step methodologies for the deprotection of trityl ethers using common acidic reagents. These protocols are designed to be self-validating, with clear endpoints and purification procedures.

Protocol 1: Deprotection of a Trityl Ether using Formic Acid

This protocol is a mild and effective method for cleaving trityl ethers, particularly when other acid-sensitive groups are present.[1]

Materials:

-

Trityl-protected alcohol (1.0 equiv)

-

Formic acid (97+%)

-

Dioxane (optional, for co-evaporation)

-

Ethanol

-

Diethyl ether

-

Water

-

Standard laboratory glassware

-

Rotary evaporator with an oil pump

Procedure:

-

Treat the trityl-protected alcohol with cold formic acid (97+%) for approximately 3-5 minutes.[1]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Evaporate the formic acid using an oil pump at room temperature.[1]

-

To ensure complete removal of formic acid, co-evaporate the residue twice from dioxane.[10]

-

The resulting residue can be further purified by extraction with warm water to remove the insoluble triphenylmethanol byproduct, followed by evaporation of the aqueous filtrate.[2] Alternatively, purification can be achieved by silica gel column chromatography.

Protocol 2: Deprotection of an N-Trityl Group using Trifluoroacetic Acid (TFA)

This protocol is a more robust method suitable for the deprotection of trityl-protected amines, commonly employed in peptide synthesis.[5][10]

Materials:

-

N-trityl-protected substrate (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Dissolve the N-trityl-protected substrate in anhydrous DCM (approx. 0.1 M concentration).

-

To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature.[10]

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[10]

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, recrystallization, or trituration to remove the triphenylmethanol byproduct.[10]

Caption: General experimental workflow for trityl deprotection.

Strategic Applications in Drug Development and Research

The tunable lability of the trityl group makes it an indispensable tool in the synthesis of complex molecules.

-

Carbohydrate Chemistry: The steric bulk of the trityl group allows for the selective protection of primary hydroxyls, a critical step in the synthesis of oligosaccharides and glycoconjugates.[2]

-

Nucleoside and Oligonucleotide Synthesis: The DMT group is the cornerstone of modern automated DNA and RNA synthesis, enabling rapid and efficient 5'-hydroxyl deprotection in each coupling cycle.[1][13]

-

Peptide Synthesis: In Fmoc-based solid-phase peptide synthesis, the trityl group is used to protect the side chains of amino acids such as Cysteine, Histidine, Asparagine, and Glutamine.[1] It is stable to the basic conditions used for Fmoc deprotection, providing essential orthogonality.[1]

Conclusion

The trityl protecting group, in its various forms, offers the synthetic chemist a powerful and versatile tool. By understanding the fundamental principles of its stability and the mechanisms of its cleavage, researchers can strategically deploy this group to navigate complex synthetic pathways with greater control and efficiency. The ability to fine-tune its lability through electronic modification underscores its enduring value in the synthesis of pharmaceuticals, biomolecules, and advanced materials. This guide serves as a foundational resource, empowering scientists to make informed decisions and execute precise and reliable deprotection strategies in their research and development endeavors.

References

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

-

ACS Publications. Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry. [Link]

-

Glen Research. Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. [Link]

-

PTC Organics Inc. PTC-Acid Deprotection of Trityl Group. [Link]

-

ScienceDirect. LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. [Link]

-

Glen Research. Glen Report 13.13: Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. [Link]

-

ACS Publications. Development of Trityl-Based Photolabile Hydroxyl Protecting Groups. [Link]

-

ResearchGate. A comprehensive view on stabilities and reactivities of triarylmethyl cations (tritylium ions). [Link]

-

PubMed. Development of trityl-based photolabile hydroxyl protecting groups. [Link]

-

Common Organic Chemistry. Trityl Protection. [Link]

-

Oxford Academic. Acid Binding and Detritylation During Oligonucleotide Synthesis. [Link]

-

ResearchGate. A Facile Method for Deprotection of Trityl Ethers Using Column Chromatography. [Link]

-

Yale Research. Trityl-ON oligos. [Link]

-

Wiley Online Library. Modified Trityl Ester Protecting Groups in Peptide Synthesis. [Link]

-

PubMed Central. A Guide to Tris(4-Substituted)-triphenylmethyl Radicals. [Link]

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

-

ACS Publications. Concerning Structural Limitations in the Relationship between Trityl Cation Stability and Reactivity. [Link]

-

Scilit. The triphenylmethyl (trityl) group and its uses in nucleotide chemistry. [Link]

-

ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. [Link]

-

Wikipedia. Triphenylcarbenium. [Link]

-

PubMed Central. Chemoselective Deprotection of Triethylsilyl Ethers. [Link]

-

Chemistry Stack Exchange. Stability Comparison between the Tropylium and Tricyclopropylcarbinyl Carbocation. [Link]

-

PubMed Central. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. [Link]

-

University of Groningen. Application of the Trityl Group in Peptide Chemistry. [Link]

-

Organic Chemistry Portal. Tritylamines. [Link]

-

Oxford Academic. Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. [Link]

-

Wikipedia. Steric effects. [Link]

-

Royal Society of Chemistry. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. [Link]

-

ACS Publications. Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics. [Link]

-

PubMed Central. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. [Link]

-

PubMed. The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Steric effects - Wikipedia [en.wikipedia.org]

- 4. Triphenylcarbenium - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. RUA [rua.ua.es]

- 13. Trityl-ON oligos | Yale Research [research.yale.edu]

An In-Depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) with Dipeptides

For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of modern molecular exploration. Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized this field by enabling the rapid and efficient assembly of peptide chains.[1][2][3] This guide provides an in-depth technical exploration of SPPS with a strategic focus on the incorporation of dipeptide building blocks—a powerful approach to overcoming common synthetic challenges and enhancing the efficiency of producing complex peptides.

The Foundational Principles of Solid-Phase Peptide Synthesis

SPPS is a cyclical process where a peptide chain is incrementally built while one end is covalently anchored to an insoluble solid support or resin.[1][3] This foundational principle offers several distinct advantages over traditional solution-phase synthesis:

-

Simplified Purification: Excess reagents and by-products are removed by simple filtration and washing, eliminating the need for complex purification of intermediate products.[1][4]

-

Driving Reactions to Completion: The use of excess soluble reagents can drive the coupling and deprotection reactions to completion, leading to higher overall yields.[3][4]

-

Automation: The cyclical nature of SPPS lends itself well to automation, enabling high-throughput synthesis of numerous peptides.[1]

The general SPPS workflow, irrespective of the specific chemistry employed, follows a consistent series of steps: anchoring the first amino acid to the resin, followed by iterative cycles of deprotection and coupling, and culminating in the cleavage of the completed peptide from the solid support and removal of side-chain protecting groups.[1][5]

The Strategic Imperative for Dipeptide Integration in SPPS

While the stepwise addition of single amino acids is the conventional approach in SPPS, the synthesis of "difficult sequences" often necessitates more advanced strategies.[6][7][8] These challenging sequences, frequently characterized by hydrophobicity or a propensity to form secondary structures like β-sheets, can lead to on-resin aggregation.[6][8][9] This aggregation hinders the accessibility of the growing peptide chain, resulting in incomplete reactions and a cascade of deletion sequences that are difficult to purify.

The incorporation of pre-formed dipeptide building blocks is a potent strategy to mitigate these issues. This approach offers several key advantages:

-

Disruption of Secondary Structures: Certain dipeptides, most notably pseudoproline dipeptides, introduce a "kink" into the peptide backbone, effectively disrupting the inter-chain hydrogen bonding that leads to aggregation.[10][11][12]

-

Improved Coupling Efficiency: By adding two residues in a single coupling step, the number of synthetic cycles is reduced, which can be particularly beneficial for long peptides. Furthermore, this can bypass problematic coupling steps.[11]

-

Reduced Racemization: Racemization, a loss of stereochemical integrity at the α-carbon, is a significant concern in peptide synthesis.[13][14] Using dipeptides can reduce the risk of racemization at the C-terminal residue of the dipeptide during activation and coupling.[15]

-

Overcoming Diketopiperazine Formation: A common side reaction, especially with proline or glycine as the second or third residue, is the formation of a cyclic dipeptide (diketopiperazine) that cleaves the peptide from the resin.[15][16] Introducing the third and fourth residues as a dipeptide can circumvent the vulnerable dipeptide-resin intermediate.[15]

A Spotlight on Pseudoproline Dipeptides

Pseudoproline dipeptides are among the most effective tools for combating aggregation.[10][11] These are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with an aldehyde or ketone to form an oxazolidine or thiazolidine ring, respectively.[10] This cyclic structure mimics the conformation of proline, disrupting β-sheet formation.[10] The native sequence is restored during the final acidic cleavage step.[11]

Core Methodologies: The SPPS Cycle with Dipeptides

The successful implementation of dipeptide-based SPPS hinges on a thorough understanding of the underlying chemistry. The most prevalent approach in modern SPPS is the Fmoc/tBu strategy, which offers milder deprotection conditions compared to the older Boc/Bzl chemistry.[16][17]

The Solid Support: Anchoring the Synthesis

The synthesis begins with the selection of an appropriate solid support. The choice of resin is critical and depends on the C-terminal functional group of the desired peptide (acid or amide) and the overall synthetic strategy.[1][18] For peptides with C-terminal acids, resins like 2-chlorotrityl chloride are often preferred, especially when dealing with sequences prone to diketopiperazine formation, due to the steric hindrance provided by the trityl linker.[15][19]

A Visual Overview of the SPPS Workflow with Dipeptides

The following diagram illustrates the cyclical nature of Fmoc-based SPPS, highlighting the integration of a dipeptide building block.

The Deprotection Step: Unmasking the Amine

In the Fmoc/tBu strategy, the temporary Nα-protecting group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to acids but is readily cleaved by a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[17][20] The mechanism involves β-elimination, generating a dibenzofulvene byproduct that is scavenged by piperidine.[5][17][20] For difficult sequences where Fmoc removal is sluggish, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine to act as a scavenger.[5]

The Coupling Step: Forging the Peptide Bond

The formation of the amide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming protected amino acid or dipeptide is the heart of SPPS. This reaction requires the activation of the carboxyl group, which is achieved using coupling reagents.

Common Coupling Reagents:

| Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, often in conjunction with additives like HOBt or Oxyma Pure to suppress racemization. DIC is favored in automated SPPS as its urea byproduct is more soluble than that of DCC.[21] |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly reactive and efficient, but can produce carcinogenic byproducts (BOP). PyBOP is a safer and effective alternative.[22] |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very popular for their high coupling rates and low risk of side reactions.[21] HATU is particularly effective for sterically hindered couplings.[22] |

The choice of coupling reagent is often dictated by factors such as the steric hindrance of the amino acids being coupled and the desired reaction speed.[18] The reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[21]

Final Cleavage and Deprotection

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the resin and simultaneously remove all side-chain protecting groups. In the Fmoc/tBu strategy, this is typically accomplished with a strong acid, most commonly trifluoroacetic acid (TFA).[19][23]

The cleavage process generates highly reactive cationic species from the protecting groups, which can lead to unwanted modifications of sensitive amino acid residues like tryptophan, methionine, tyrosine, and cysteine.[23] To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail. A common and effective cocktail for most sequences is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5).[23]

Experimental Protocol: A Standard Dipeptide Coupling Cycle

The following is a representative protocol for a manual SPPS coupling cycle using an Fmoc-protected dipeptide.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-dipeptide-OH (3 equivalents)

-

Coupling reagent (e.g., HATU, 3 equivalents)

-

Base (e.g., DIEA, 6 equivalents)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Isopropanol

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution and agitate for 3 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 10 minutes.

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical wash sequence is: DMF (x3), DCM (x3), DMF (x3).

-

Coupling:

-

In a separate vial, dissolve the Fmoc-dipeptide-OH, HATU, and DIEA in a minimal amount of DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated dipeptide solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete reaction.

-

Washing: Drain the coupling solution and wash the resin thoroughly: DMF (x3), DCM (x3).

-

Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Troubleshooting and Advanced Strategies

Even with the use of dipeptides, challenges can arise. Below is a decision-making flowchart for troubleshooting common SPPS issues.

Conclusion: The Future of Peptide Synthesis

The strategic incorporation of dipeptide building blocks represents a significant refinement of the powerful SPPS methodology. By proactively addressing issues of aggregation and side reactions, researchers can synthesize increasingly complex and lengthy peptides with higher fidelity and efficiency.[11][24] As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, a deep, mechanistic understanding of these advanced synthetic strategies will be indispensable for professionals in the field.

References

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 20, 2026, from [Link]

-

Peptide Building Blocks. (n.d.). PeptaNova. Retrieved January 20, 2026, from [Link]

-

Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). BosterBio. Retrieved January 20, 2026, from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 14(1), 293-307. [Link]

-

Bodanszky, M., & Ondetti, M. A. (1980). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. International Journal of Peptide and Protein Research, 15(5), 475-479. [Link]

-

Bai, H., et al. (2025). Photocatalytic C–X Bond Cleavage Facilitates Peptide Synthesis. Journal of the American Chemical Society, 147, 34011–34018. [Link]

-

Solid-phase Peptide Synthesis (SPPS) in Research & Development. (n.d.). Gyros Protein Technologies. Retrieved January 20, 2026, from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 20, 2026, from [Link]

-

Mueller, L., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8. [Link]

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript. Retrieved January 20, 2026, from [Link]

-

Overview of Solid Phase Synthesis of Difficult Peptide Sequences. (2025, August 6). Request PDF. Retrieved January 20, 2026, from [Link]

-

Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.). AAPPTec. Retrieved January 20, 2026, from [Link]

-

Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]

-

Difficult peptides. (n.d.). In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. Retrieved January 20, 2026, from [Link]

-

Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). AAPPTec. Retrieved January 20, 2026, from [Link]

-

Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(68), 36247-36257. [Link]

-

Cleavage from Resin. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]

-

Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Digital.CSIC. [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Epimerisation in Peptide Synthesis. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved January 20, 2026, from [Link]

-

Introduction to Peptide Synthesis. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Amino Acid Composition drives Peptide Aggregation. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]

-

Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. (2014, July 25). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Solid-Phase Peptide Synthesis (SPPS) Technology. (n.d.). CD Formulation. Retrieved January 20, 2026, from [Link]

-

Self-assembly and Hydrogelation Properties of Peptides Derived from Peptic Cleavage of Aggregation-prone Regions of Ovalbumin. (2022, October 9). MDPI. Retrieved January 20, 2026, from [Link]

Sources

- 1. jpt.com [jpt.com]

- 2. digital.csic.es [digital.csic.es]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cpcscientific.com [cpcscientific.com]

- 5. peptide.com [peptide.com]

- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chempep.com [chempep.com]

- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 14. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 19. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]

- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bachem.com [bachem.com]

- 22. file.globalso.com [file.globalso.com]

- 23. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 24. Building Blocks for Solid Phase Peptide Synthesis | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

A Senior Application Scientist's Guide to Asparagine Side-Chain Protection in Peptide Synthesis

Introduction: The Enduring Challenge of Asparagine in Peptide Synthesis

The incorporation of asparagine (Asn) residues into synthetic peptides is a frequent requirement in the development of therapeutics and research tools. However, the seemingly innocuous primary amide of the asparagine side chain presents a triad of challenges in solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy. These challenges—poor solubility, side-chain dehydration, and aspartimide formation—can significantly compromise the yield and purity of the target peptide, necessitating a robust side-chain protection strategy.[1] This guide provides an in-depth technical overview of the core principles and field-proven methodologies for asparagine side-chain protection, empowering researchers to navigate these synthetic hurdles effectively.

The Unprotected Asparagine: A Trifecta of Synthetic Problems

Employing Fmoc-Asn-OH directly in SPPS is fraught with difficulties that can derail a synthesis. Understanding the root causes of these issues is paramount to appreciating the necessity and function of side-chain protection.

-

Solubility Crisis: Fmoc-Asn-OH exhibits notoriously poor solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[2][3] This is attributed to extensive intermolecular hydrogen bonding mediated by the side-chain amide.[2] Incomplete dissolution of the activated amino acid leads to inefficient coupling, resulting in deletion sequences and a complex crude product that is challenging to purify.[2]

-

Dehydration to Nitriles: During the activation step of the carboxyl group for coupling, particularly with carbodiimide reagents, the side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue.[3][4] This irreversible modification introduces a significant structural and chemical alteration to the peptide, rendering that sequence an impurity.

-

The Specter of Aspartimide Formation: Perhaps the most insidious side reaction involving asparagine is the formation of a succinimide ring, known as aspartimide. This occurs through the nucleophilic attack of the backbone amide nitrogen of the following amino acid on the side-chain carbonyl carbon of an aspartic acid residue.[5][6] While this is a major concern for aspartic acid, asparagine can also be a precursor to this side reaction, particularly under the basic conditions of Fmoc deprotection. Aspartimide formation is a gateway to a cascade of undesirable products, including racemization and the formation of α- and β-peptides, which are often difficult to separate from the desired product.[5]

The Trityl Group: The Workhorse of Asparagine Protection

The triphenylmethyl (Trityl, Trt) group is the most widely employed protecting group for the asparagine side chain in Fmoc-based SPPS.[3] Its prevalence is a testament to its effectiveness in mitigating the aforementioned challenges.